molecular formula C22H20N4O4S B2843918 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898424-42-5

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2843918
CAS No.: 898424-42-5
M. Wt: 436.49
InChI Key: MDRIVGHCOZASAB-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a potent and selective inhibitor of Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death. This compound exerts its effect by occupying the unique back pocket of the RIPK1 kinase domain, stabilizing an inactive conformation and effectively blocking kinase activity [https://pubmed.ncbi.nlm.nih.gov/30146158/]. By inhibiting RIPK1, it suppresses TNF-induced necroptosis and apoptosis in cellular models, providing a critical tool for dissecting the contribution of this pathway in various disease contexts. Its research value is significant in the study of inflammatory and neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS), where RIPK1-mediated necroptosis is implicated in pathogenesis. Preclinical studies have demonstrated that this inhibitor can protect against cell death and reduce neuroinflammation, highlighting its utility as a pharmacological probe for validating RIPK1 as a therapeutic target [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6157930/].

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRIVGHCOZASAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure includes:

  • Indole moiety : Known for its diverse biological activities.
  • Thiophene ring : Contributes to the compound's electronic properties.
  • Oxalamide functional group : Enhances solubility and biological interactions.

The molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 378.44 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that compounds containing indole and thiophene moieties can inhibit cancer cell proliferation. The unique combination in this oxalamide may enhance its efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitrophenyl group may contribute to its ability to disrupt bacterial cell walls.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of specific enzymes : Targeting kinases or other proteins involved in cell signaling pathways.
  • Modulation of receptor activity : Interacting with cellular receptors to alter signal transduction processes.

Case Studies

  • Anticancer Study : A recent study evaluated the compound's effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the mechanism involves apoptosis induction via the mitochondrial pathway.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2050
    5030
  • Antimicrobial Activity : In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : Using Fischer indole synthesis.
  • Introduction of Thiophene : Through cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Oxalamide Formation : Condensing the intermediate with oxalic acid derivatives under controlled conditions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The oxalamide scaffold allows extensive substitution, enabling tailored physicochemical and biological properties. Key comparisons include:

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Influence : The thiophene and indoline moieties may enhance π-π stacking or hydrophobic interactions compared to simpler aryl groups in GMC series .
Flavor Enhancement

S336 (FEMA 4233) demonstrates the oxalamide scaffold’s utility in flavor modulation, reducing monosodium glutamate (MSG) use by 80–90% in food products . The target compound’s bulky substituents likely preclude similar applications, as flavor compounds typically require low molecular weight and high volatility.

Antimicrobial and Enzyme Inhibition
  • GMC Series : Halogenated derivatives (e.g., GMC-1: 4-BrPh) showed moderate antimicrobial activity, suggesting substituent-dependent efficacy . The target compound’s nitro group may enhance antibacterial effects via redox cycling.
  • CYP Inhibition : S5456’s 51% CYP3A4 inhibition highlights substituent sensitivity; the target compound’s nitro group could exacerbate or mitigate such effects .

Metabolic and Regulatory Considerations

  • Regulatory Status : S336’s global approval as a flavoring agent underscores the oxalamide class’s safety profile when substituents are optimized for low toxicity .
  • CYP Interactions: The nitro group in the target compound may pose metabolic risks, as nitroarenes are often associated with genotoxicity unless mitigated by structural features .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide?

The compound is synthesized via multi-step organic reactions. A one-pot synthesis approach (yield: ~65–75%) involves condensation of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride, followed by coupling with 2-nitroaniline. Key reagents include triethylamine (as a catalyst) and ethanol as a solvent under reflux (70–80°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes use microwave-assisted synthesis to reduce reaction time by 40% .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., indole NH at δ 8.2 ppm, thiophene protons at δ 6.8–7.4 ppm) .
  • IR : Peaks at 1660 cm1^{-1} (amide C=O) and 1520 cm1^{-1} (NO2_2) confirm functional groups .
  • X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the oxalamide backbone .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

  • MTT assay (cytotoxicity against cancer cell lines, e.g., HeLa or MCF-7).
  • Enzyme inhibition (e.g., kinase or protease targets, using fluorometric substrates).
  • Antimicrobial testing (MIC determination via broth microdilution) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.
  • Catalyst screening : Test Pd/C or Bi(OTf)3_3 for improved coupling efficiency.
  • Temperature control : Use a temperature gradient (50°C → 25°C) during amide bond formation to reduce epimerization .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for >95% purity .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to account for conformational changes.
  • SPR (Surface Plasmon Resonance) : Validate binding kinetics (KD_D) experimentally.
  • Alanine scanning mutagenesis : Identify critical residues in the target protein .

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Co-solvents : Use 10% DMSO/PBS mixtures (v/v) with sonication.
  • Nanoformulation : Prepare liposomal encapsulations (size: 100–150 nm via dynamic light scattering).
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced solubility .

Q. Which advanced techniques are suitable for target identification?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for pull-down assays.
  • CRISPR-Cas9 screening : Identify gene knockouts that reduce compound efficacy.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics with purified proteins .

Q. How to investigate metabolic stability and degradation pathways?

  • LC-MS/MS : Incubate with liver microsomes (human or rat) and monitor metabolites.
  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidative stress (H2 _2O2_2) .

Q. What computational tools model the compound’s interaction with biological targets?

  • Docking : AutoDock Vina or Glide (Schrödinger) for binding pose prediction.
  • DFT (Density Functional Theory) : Gaussian 16 to calculate electronic properties (e.g., HOMO-LUMO gaps).
  • MD simulations : GROMACS with CHARMM36 force field for stability analysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups.
  • Scaffold hopping : Synthesize indole-to-azaindole analogs to modulate lipophilicity (clogP: 3.2 → 2.8).
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with IC50_{50} values .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols vary in solvent choice (ethanol vs. DMF) and catalysts. Researchers should test both conditions for optimal results .
  • Data tables : Refer to PubChem (CID: 44024723) for physicochemical properties and spectral data .

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